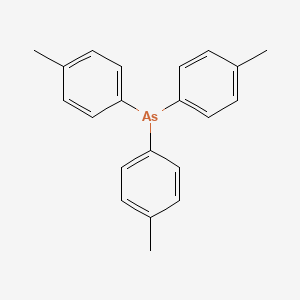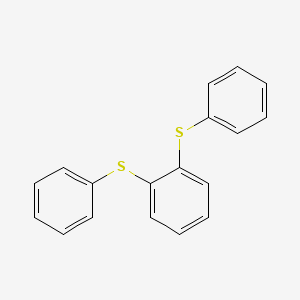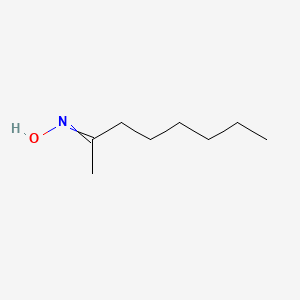
2-Octanone oxime
Overview
Description
2-Octanone oxime: is an organic compound belonging to the oxime family, characterized by the presence of a carbon-nitrogen double bond with a hydroxylamine group attached. Its chemical formula is C8H17NO, and it is derived from 2-octanone. Oximes are generally known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octanone oxime can be synthesized through the condensation of 2-octanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve 2-octanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a slightly basic condition using a base like sodium carbonate.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. One such method includes grinding 2-octanone with hydroxylamine hydrochloride in the presence of a catalyst like bismuth oxide (Bi2O3) at room temperature. This method is efficient, environmentally friendly, and provides high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Octanone oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime using reagents like sodium metal, sodium amalgam, or hydrogenation produces amines.
Beckmann Rearrangement: Heating the oxime with an acid converts it into an amide through the Beckmann rearrangement.
Common Reagents and Conditions:
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.
Reduction: Sodium metal, sodium amalgam, or hydrogen gas with a suitable catalyst.
Beckmann Rearrangement: Acidic conditions, typically using sulfuric acid or polyphosphoric acid.
Major Products:
Hydrolysis: 2-Octanone and hydroxylamine.
Reduction: Primary and secondary amines.
Beckmann Rearrangement: Amides
Scientific Research Applications
2-Octanone oxime has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Ligand Chemistry: Acts as a versatile ligand in coordination chemistry, forming complexes with transition metals.
Polymer Science: Utilized in oxime click chemistry for the development of functional polymeric materials, including self-healing polymers and hydrogels.
Medicinal Chemistry: Investigated for its potential as a reactivator of acetylcholinesterase in the treatment of organophosphorus poisoning.
Mechanism of Action
The mechanism of action of 2-octanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards various nucleophiles and electrophiles. In the context of acetylcholinesterase reactivation, oximes displace the phosphoryl moiety from the enzyme, thereby restoring its activity. This reactivation process is crucial in counteracting the effects of organophosphorus compounds .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphorus poisoning.
Obidoxime: Another oxime with similar reactivating properties.
Methoxime: Used in medicinal chemistry for its reactivating properties.
Uniqueness of 2-Octanone Oxime: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions.
Properties
CAS No. |
7207-49-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(NE)-N-octan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(2)9-10/h10H,3-7H2,1-2H3/b9-8+ |
InChI Key |
GZRPVYSKBVDCBV-CMDGGOBGSA-N |
SMILES |
CCCCCCC(=NO)C |
Isomeric SMILES |
CCCCCC/C(=N/O)/C |
Canonical SMILES |
CCCCCCC(=NO)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
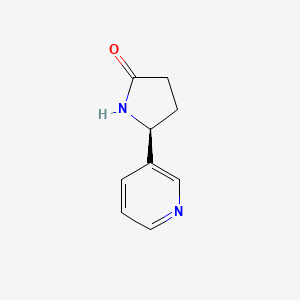
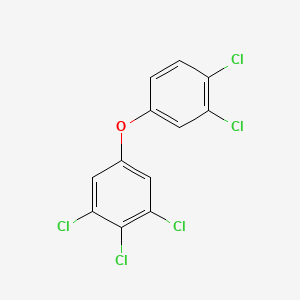
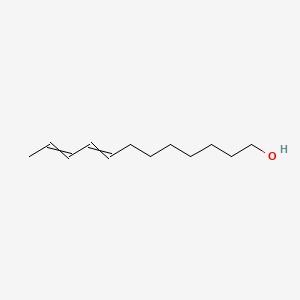
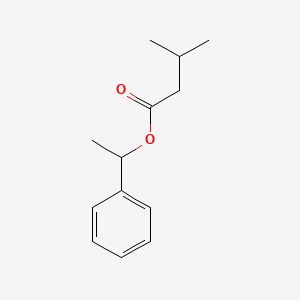
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B1617115.png)

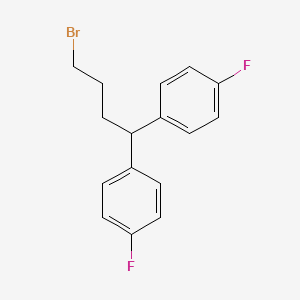
![(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B1617119.png)
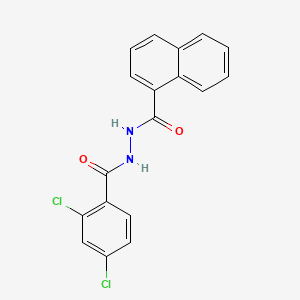


![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B1617126.png)
